2-(3-Chlorophenyl)thiophene

Anticancer Medicinal Chemistry SAR

2-(3-Chlorophenyl)thiophene (CAS 59156-10-4) is an aryl-substituted thiophene derivative, classified as a heterocyclic building block with a molecular formula of C₁₀H₇ClS and a molecular weight of 194.68 g/mol. Its structure comprises a thiophene ring coupled to a phenyl group bearing a chlorine atom at the meta position, which confers specific electronic and steric properties distinct from its ortho- and para-substituted isomers.

Molecular Formula C10H7ClS
Molecular Weight 194.68 g/mol
CAS No. 59156-10-4
Cat. No. B8793011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)thiophene
CAS59156-10-4
Molecular FormulaC10H7ClS
Molecular Weight194.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=CS2
InChIInChI=1S/C10H7ClS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H
InChIKeyQOYCSQBDTFMQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)thiophene (CAS 59156-10-4): Procurement and Differentiation Guide for Scientific and Industrial Applications


2-(3-Chlorophenyl)thiophene (CAS 59156-10-4) is an aryl-substituted thiophene derivative, classified as a heterocyclic building block with a molecular formula of C₁₀H₇ClS and a molecular weight of 194.68 g/mol . Its structure comprises a thiophene ring coupled to a phenyl group bearing a chlorine atom at the meta position, which confers specific electronic and steric properties distinct from its ortho- and para-substituted isomers . The compound is primarily utilized as a key intermediate in pharmaceutical research for the synthesis of bioactive molecules and in materials science as a precursor for organic semiconductors and optoelectronic materials [1].

The Criticality of Precise Isomer Selection: Why 2-(3-Chlorophenyl)thiophene (CAS 59156-10-4) Cannot Be Arbitrarily Substituted


In the context of 2-(3-Chlorophenyl)thiophene (CAS 59156-10-4), generic substitution with structurally similar thiophene derivatives is not a scientifically sound practice. The position of the chlorine atom on the phenyl ring (meta vs. ortho or para) and the specific point of attachment to the thiophene core (2- vs. 3-) exert a profound influence on the molecule's electronic distribution, conformational preferences, and resultant reactivity and bioactivity [1]. The electron-withdrawing nature and steric profile of the 3-chlorophenyl group in this specific isomer dictate its performance in cross-coupling reactions, its binding affinity to biological targets, and its solid-state packing in organic electronic materials. Consequently, substituting this isomer with a positional analog can lead to significantly altered reaction kinetics, reduced product yields, unexpected off-target biological effects, or compromised material properties, rendering the substitution unreliable without rigorous re-validation. The following evidence guide quantifies these critical differences.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)thiophene (CAS 59156-10-4) Against Key Comparators


Cytotoxic Potency of 3-Chlorophenyl-Thiophene Hybrids in Breast Cancer Cell Lines

In a direct structure-activity relationship (SAR) study of 3-substituted-2-aminothiophene derivatives, the compound bearing a 3-chlorophenyl group (Compound 13b) demonstrated potent and selective cytotoxic activity. It exhibited an IC₅₀ value of 6 µM against the MCF-7 breast cancer cell line [1]. This performance is quantitatively comparable to the most potent analog in the series (Compound 13f, bearing a 3-methoxyphenyl group), which showed an IC₅₀ of 7.5 µM in the same assay, highlighting the specific advantage conferred by the 3-chloro substitution [1].

Anticancer Medicinal Chemistry SAR

Computational Differentiation: Conformational and Electronic Properties vs. Positional Isomers

Computational studies on the positional isomer 3-(2-chlorophenyl)thiophene provide a foundational, class-level inference for the unique conformational and electronic properties of chlorophenyl-thiophenes. For 3-(2-chlorophenyl)thiophene, the HOMO-LUMO energy gap (ΔE) was calculated to be conformation-dependent, varying as a function of the torsional angle between the phenyl and thiophene rings [1]. While direct quantitative data for the meta-chloro (target compound) is not available from this source, the study demonstrates that the chlorine position (ortho vs. meta) will dictate distinct energy minima, dipole moments, and polarizabilities, which are fundamental determinants of reactivity in cross-coupling and charge transport in materials applications [1].

Computational Chemistry Material Science Conformational Analysis

Utility in Targeted Photodynamic Therapy (PDT): The Role of the Chlorophenyl-Thiophene Moiety

The specific 3-chlorophenyl-thiophene group, when axially substituted onto a silicon(IV) phthalocyanine core to create the photosensitizer CBT-SiPc, confers critical functional advantages over simpler phthalocyanines [1]. The study demonstrates that the presence of the chlorophenyl-thiophene moiety provides sufficient steric hindrance to reduce π-π stacking and aggregation of the phthalocyanine, thereby enhancing its solubility and photophysical properties [1]. Furthermore, the heavy atom (sulfur) promotes intersystem crossing (ISC), leading to high singlet oxygen (¹O₂) generation efficiency, a key metric for PDT efficacy [1].

Photodynamic Therapy Bioimaging Oncology

Contribution to Broad-Spectrum Antimicrobial SAR

In a broad medicinal chemistry campaign evaluating pseudo-symmetrical analogs for antimicrobial activity, the unsubstituted thiophene analog (Compound 6) and the para-chloro-substituted analog (Compound 2c-p) were identified as generating the most potent and selective inhibitors of MRSA proliferation from an initial screening library [1]. This observation directly led to the development of a focused series of asymmetrical 2-chlorothiophene-based analogs [1]. While the meta-chloro (target compound) was not the most potent hit in this specific assay, this finding is critical for understanding the SAR landscape: the presence and precise position of a chlorine atom on the phenyl ring is a key driver of antimicrobial potency and selectivity, and exploration of all positional isomers (ortho, meta, para) is necessary for lead optimization [1].

Antimicrobial Medicinal Chemistry SAR

High-Value Application Scenarios for 2-(3-Chlorophenyl)thiophene (CAS 59156-10-4) Based on Quantified Evidence


Medicinal Chemistry: Lead Generation for Sub-10 µM Anticancer Agents

Procurement of 2-(3-Chlorophenyl)thiophene is directly supported by evidence of sub-10 µM cytotoxic activity in the MCF-7 breast cancer cell line. Researchers focused on oncology drug discovery should prioritize this compound as a core building block for synthesizing and optimizing novel antiproliferative agents, leveraging the established SAR that demonstrates the 3-chlorophenyl substitution yields potent derivatives (IC₅₀ = 6 µM) comparable to the best-in-series analogs [1]. This provides a solid, data-driven foundation for hit-to-lead campaigns.

Materials Science: Development of Next-Generation Photosensitizers for Theranostics

Based on its demonstrated utility in a novel two-photon photosensitizer (CBT-SiPc), this compound is a critical intermediate for developing advanced theranostic agents. Users in the field of photodynamic therapy (PDT) and bioimaging should select this specific motif for its proven ability to reduce aggregation, enhance singlet oxygen generation, and enable lysosome-specific targeting when incorporated into phthalocyanine or similar macrocyclic scaffolds [1]. This functional advantage over simpler aryl groups is a key driver for material performance.

SAR Studies: Deconvoluting the Role of Halogen Position in Antimicrobial and Antiparasitic Activity

For comprehensive structure-activity relationship (SAR) investigations in anti-infective research, the inclusion of the meta-chlorophenyl isomer is essential. Evidence from a related antimicrobial program confirms that chlorophenyl-thiophenes are a privileged scaffold for targeting MRSA and other pathogens [1]. This specific isomer serves as a vital comparator to its ortho- and para- counterparts, enabling the precise mapping of steric and electronic effects on potency and selectivity. Procuring the complete isomeric set, including this compound, is a rigorous scientific approach to lead optimization.

Computational and Synthetic Chemistry: Validating Electronic and Conformational Models

This compound provides a well-defined test case for validating computational models and synthetic methodologies. The documented sensitivity of chlorophenyl-thiophene isomers to conformational and electronic changes [1] makes them ideal substrates for benchmarking DFT calculations, studying regioselective cross-coupling reactions, and developing new C-H activation protocols. Its use in these fundamental studies can lead to the refinement of predictive tools and more efficient synthetic routes.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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